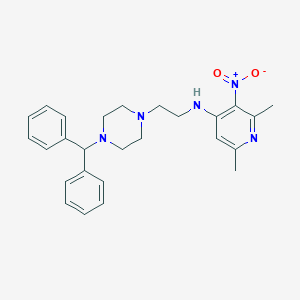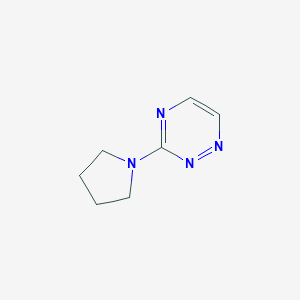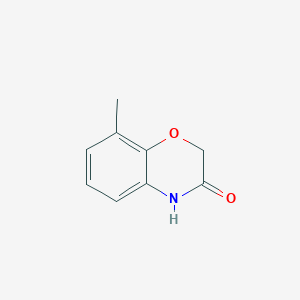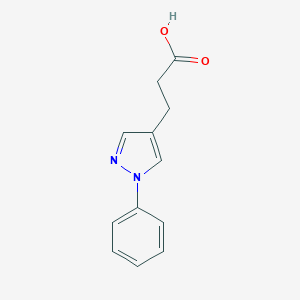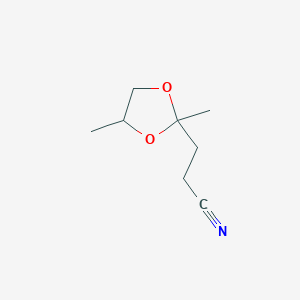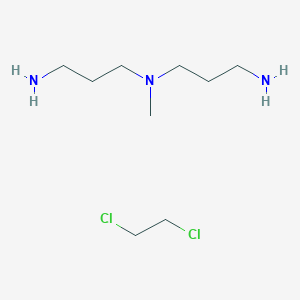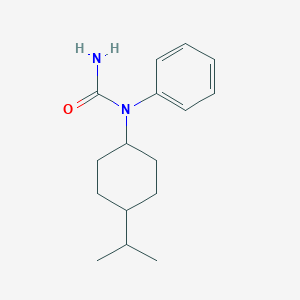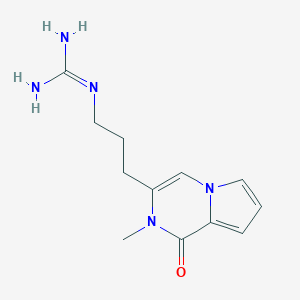
Peramina
Descripción general
Descripción
Peramine is a naturally occurring alkaloid produced by endophytic fungi, particularly those in the genus Epichloë. These fungi form symbiotic relationships with grasses, such as perennial ryegrass and tall fescue, providing the plants with enhanced resistance to herbivores. Peramine is known for its unique chemical structure, which includes a pyrrolopyrazinone ring and a guanidine moiety .
Aplicaciones Científicas De Investigación
Peramine has several scientific research applications, including:
Biological Control: The compound’s ability to deter insect pests has led to research on its potential use in biological control strategies.
Chemical Biology: Peramine’s unique structure and biological activity make it an interesting subject for chemical biology research, particularly in understanding plant-fungi interactions.
Direcciones Futuras
Mecanismo De Acción
Peramine is a natural product isolated from endophytic fungi, specifically found in perennial ryegrass . It is part of a group of bioprotective alkaloids produced by grass-fungal endophyte symbioses . This article will delve into the various aspects of peramine’s mechanism of action.
Target of Action
Peramine’s primary targets are herbivores, both vertebrate and invertebrate . It acts as a deterrent or toxic agent against these organisms, providing protection to the host grass from grazing .
Mode of Action
It is known that it exhibits toxicity to insects . The specific interactions between peramine and its targets, leading to this toxicity, are still under investigation.
Biochemical Pathways
Peramine is one of the secondary metabolites produced by endophyte symbiosis . The biochemical pathways involved in its synthesis are complex and involve multiple steps . The key step in the synthesis of peramine is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide .
Result of Action
The primary result of peramine’s action is the deterrence or toxicity to herbivores . This provides a protective effect for the host grass against grazing, contributing to its survival and proliferation .
Action Environment
The production of peramine by endophytic fungi is influenced by the environment. Endophytic fungi grow in the tissue of major subfamily of temperate grasses without discernible adverse effect to the host . The production of peramine and other alkaloids provides protection to the host from various biotic and abiotic stress . Therefore, the action, efficacy, and stability of peramine can be influenced by environmental factors such as temperature, moisture, and nutrient availability.
Análisis Bioquímico
Biochemical Properties
Peramine is synthesized by a non-ribosomal peptide synthetase . A single gene, perA, encoding this synthetase is required for peramine biosynthesis . The key step in the synthesis of peramine is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide .
Cellular Effects
The cellular effects of peramine are not well characterized. It is known that peramine is a metabolite of endophytic fungi that systemically colonize the intercellular spaces of leaves of grasses to form mutualistic symbiotic associations . The production of secondary metabolites like peramine by these fungi confers bioprotective benefits to the grass .
Molecular Mechanism
It is known that the synthesis of peramine involves a one-pot reaction of pyrrole amide and propargyl bromide with sodium hydride as a base .
Temporal Effects in Laboratory Settings
The synthesis of peramine has been achieved in four steps, suggesting that it is a stable compound .
Dosage Effects in Animal Models
The effects of peramine dosage in animal models have not been extensively studied. Some metabolites produced by endophytic fungi, including peramine, are known to be toxic to grazing mammals .
Metabolic Pathways
Peramine is involved in the metabolic pathways of endophytic fungi. It is synthesized by a non-ribosomal peptide synthetase, suggesting that it is part of non-ribosomal peptide synthesis pathways .
Transport and Distribution
The transport and distribution of peramine within cells and tissues are not well characterized. As a metabolite of endophytic fungi, it is likely that it is transported through the intercellular spaces of leaves of grasses .
Subcellular Localization
As a metabolite of endophytic fungi, it is likely that it is localized in the intercellular spaces of leaves of grasses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of peramine has been achieved through various methods. One notable approach involves a four-step process starting from known compounds. The key step in this synthesis is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide. This reaction is typically carried out in the presence of sodium hydride as a base .
Industrial Production Methods
The use of efficient one-pot reactions and readily available starting materials suggests that industrial synthesis could be feasible with further optimization .
Análisis De Reacciones Químicas
Types of Reactions
Peramine undergoes various chemical reactions, including:
Cyclization: The formation of the pyrrolopyrazinone ring is a key cyclization reaction in the synthesis of peramine.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the N-propargylation reaction.
Propargyl Bromide: A reagent used in the formation of the pyrrolopyrazinone ring.
Major Products
The major product of these reactions is peramine itself, characterized by its pyrrolopyrazinone ring and guanidine moiety .
Comparación Con Compuestos Similares
Peramine is unique due to its pyrrolopyrazinone ring and guanidine moiety, which are rare in natural products. Similar compounds include other alkaloids produced by endophytic fungi, such as:
Ergovaline: Another alkaloid produced by Epichloë fungi, known for its toxic effects on livestock.
Lolitrem B: A tremorgenic mycotoxin produced by Epichloë fungi, which affects the nervous system of animals.
These compounds share the common feature of being produced by endophytic fungi and contributing to the host plant’s defense mechanisms, but they differ in their specific structures and biological activities.
Propiedades
IUPAC Name |
2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWGRUJOCIUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145178 | |
| Record name | Peramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102482-94-0 | |
| Record name | Peramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102482940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of peramine?
A1: Peramine acts as a potent insect feeding deterrent, contributing to the resistance of endophyte-infected grasses against various insect pests [, , ].
Q2: Is the mechanism of peramine's feeding deterrent activity fully understood?
A2: While peramine effectively deters feeding in numerous insect species, the precise molecular mechanism of action is still under investigation.
Q3: What is the molecular formula and weight of peramine?
A3: Peramine has a molecular formula of C12H15N5O and a molecular weight of 245.28 g/mol [].
Q4: What spectroscopic data are available for peramine?
A4: Spectroscopic data for peramine include NMR, UV, and mass spectrometry. Studies using these techniques have confirmed its structure and enabled the development of analytical methods for its detection and quantification [, , , ].
Q5: Does peramine exhibit any catalytic properties?
A5: Peramine is not known to possess catalytic properties. Its primary role is as a defensive alkaloid in the symbiotic relationship between Epichloë endophytes and their host grasses.
Q6: Have there been computational studies on peramine?
A7: Yes, computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted to investigate the ground and excited states of peramine []. These studies provided insights into its electronic structure and spectral properties.
Q7: How does the structure of peramine contribute to its biological activity?
A7: The specific structural features of peramine essential for its insect feeding deterrent activity require further investigation through SAR studies. Understanding these relationships could aid in developing synthetic analogs with enhanced or targeted activity.
Q8: Are there specific formulation strategies for peramine?
A8: As peramine is a naturally occurring alkaloid, specific formulation strategies are not extensively researched. Research primarily focuses on understanding its biosynthesis, ecological role, and potential applications in agriculture.
Q9: What is known about the pharmacokinetics of peramine in mammals?
A9: While peramine is produced by endophytes in forage grasses, its absorption, distribution, metabolism, and excretion (ADME) in mammals are not well-characterized. Research primarily focuses on its ecological role and potential impact on grazing animals.
Q10: How is peramine's insect deterrent activity evaluated?
A12: Peramine's efficacy as an insect deterrent is typically assessed through in vitro and in vivo bioassays. These involve observing insect feeding behavior and development on endophyte-infected and endophyte-free grasses [, , , ].
Q11: Are these aspects relevant to peramine research?
A11: These aspects are less relevant to current peramine research. Focus remains on its ecological role, biosynthesis, and potential for improving agricultural practices.
Q12: Are these aspects relevant to peramine research?
A12: These aspects are less relevant to peramine research given its current focus on ecological and agricultural applications.
Q13: Are these aspects relevant to peramine research?
A13: These aspects are less relevant to peramine research given its natural origin and lack of commercial production.
Q14: What are some key historical milestones in peramine research?
A18: Key milestones include its isolation and structural elucidation, the discovery of its insect deterrent properties, and the ongoing research into its biosynthesis and ecological role in the symbiotic relationship between Epichloë endophytes and grasses [, ].
Q15: What are some potential cross-disciplinary applications of peramine research?
A15: Peramine research offers potential cross-disciplinary applications in areas such as:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


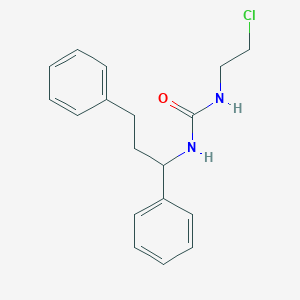
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
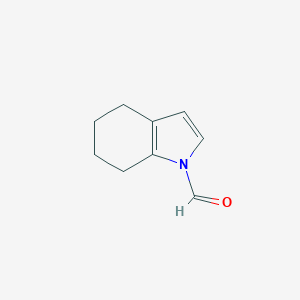
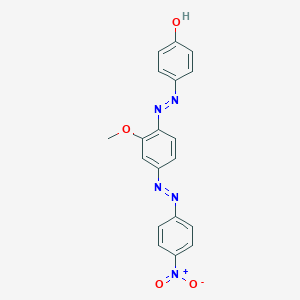
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
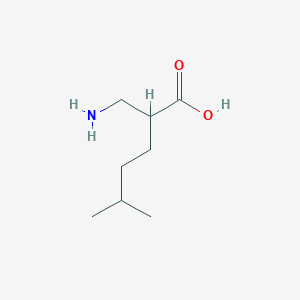
![3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine](/img/structure/B34464.png)
